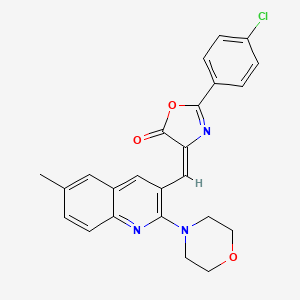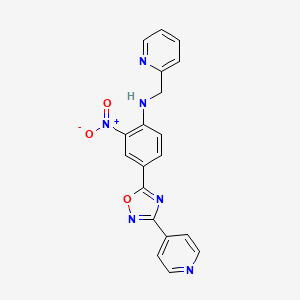
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the class of N-aryl substituted 4-(3-aryl-1,2,4-oxadiazol-5-yl)anilines, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of certain enzymes, including tyrosine kinases and protein kinases. This compound binds to the active site of these enzymes and prevents their activity, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. This compound has been shown to exhibit antitumor activity, which may be due to its inhibition of certain enzymes involved in tumor growth. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging applications, which may enable researchers to visualize certain biological processes in real-time.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its potent inhibitory activity against certain enzymes, its antitumor activity, and its potential use as a fluorescent probe for imaging applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. Some possible directions include further investigation of its potential as a fluorescent probe for imaging applications, as well as its potential use in the development of new cancer therapies. Additionally, this compound may have applications in the study of other biological processes, such as signal transduction and enzyme regulation. Further research is needed to fully explore the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitrobenzaldehyde, pyridine-2-carbaldehyde, and 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction and yields the desired product in good yield.
Applications De Recherche Scientifique
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, including tyrosine kinases and protein kinases. It has also been shown to exhibit antitumor activity in vitro and in vivo. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-11-14(4-5-16(17)22-12-15-3-1-2-8-21-15)19-23-18(24-28-19)13-6-9-20-10-7-13/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBZSLIGIFONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
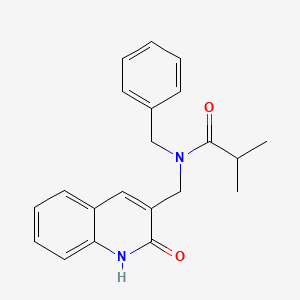

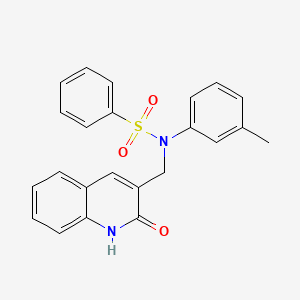
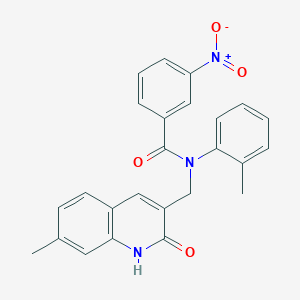

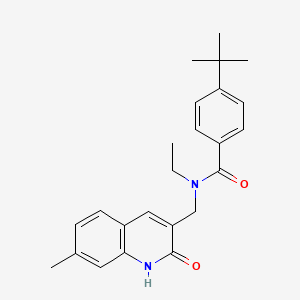
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)


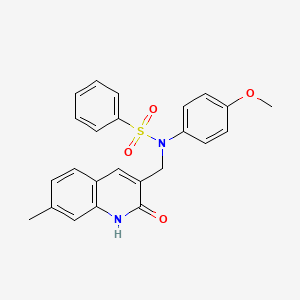

![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
